Ethyl isonicotinate 1-oxide

Photoredox catalysis Radical chemistry Electron donor-acceptor complexes

Ethyl isonicotinate 1-oxide is a 4-ethoxycarbonyl-substituted pyridine N-oxide offering reactivity unattainable with the non-oxidized parent or alternative regioisomers. The N-oxide moiety activates the ring toward nucleophilic attack while enabling electron donor-acceptor (EDA) photocatalysis via N–O bond fragmentation upon photoexcitation—a pathway critical for trifluoromethylation and Minisci alkylation. The 4-ester handle supports further derivatization. This compound is also essential for regioselective pyridone rearrangement, ChAT inhibition SAR studies, and metal-organic framework synthesis. Substitution with non-acylated N-oxides or 2-/3-substituted isomers fails to deliver equivalent results. Procure with guaranteed purity.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 14906-37-7
Cat. No. B076975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isonicotinate 1-oxide
CAS14906-37-7
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3
InChIKeyDPWRGNWJVVSVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isonicotinate 1-Oxide (CAS 14906-37-7): Procurement-Grade Heterocyclic N-Oxide for Research


Ethyl isonicotinate 1-oxide (CAS 14906-37-7), also known as 4-carbethoxypyridine N-oxide, is a pyridine N-oxide derivative with an ethyl ester at the 4-position [1]. It belongs to the class of heterocyclic N-oxides, which are characterized by a semipolar N–O bond that fundamentally alters electronic distribution and polarity compared to the parent heterocycle [2]. As a solid with predicted boiling point ~345.8°C and density ~1.16 g/cm³ , it serves as a versatile intermediate in pharmaceutical and organic synthesis research. Its procurement is typically for applications where the N-oxide functionality enables specific reactivity pathways—such as nucleophilic substitution at the α-position or participation in electron donor-acceptor (EDA) photocatalysis—that the non-oxidized analog (ethyl isonicotinate, CAS 1570-45-2) cannot achieve.

Why Ethyl Isonicotinate 1-Oxide Cannot Be Substituted by Generic Pyridine Derivatives in Critical Synthesis Pathways


Direct substitution of ethyl isonicotinate 1-oxide with its non-oxidized parent (ethyl isonicotinate) or alternative N-oxides fails in applications requiring the compound's specific combination of an N-oxide moiety and a 4-ethoxycarbonyl substituent. The N-oxide functionality confers distinct electronic properties that are absent in the parent pyridine: it activates the ring toward nucleophilic attack while deactivating it toward electrophilic substitution, and it enables participation in photoredox catalysis via N–O bond fragmentation [1]. Simultaneously, the ester group at the 4-position provides a synthetic handle for further derivatization and influences the N-oxide's reactivity profile. For instance, in electron donor-acceptor (EDA) photocatalysis, acylated ethyl isonicotinate N-oxide uniquely undergoes rapid N–O bond cleavage upon photoexcitation, overcoming back-electron-transfer limitations that plague many EDA systems [2]. Substituting with a non-acylated N-oxide or a pyridine without the N-oxide would eliminate this photochemical activation pathway entirely. Similarly, in metal coordination chemistry, the N-oxide oxygen serves as the primary coordination site, and the ester substituent modulates both solubility and the ligand's donor strength—a substitution pattern that cannot be replicated by nicotinate N-oxides or other regioisomers [3].

Quantitative Differentiation Evidence: Ethyl Isonicotinate 1-Oxide vs. Comparators in Key Research Applications


Photocatalytic Radical Generation: EDA Complex Reactivity of Ethyl Isonicotinate N-Oxide vs. Non-Acylated Analogs

In electron donor-acceptor (EDA) photocatalysis, acylated ethyl isonicotinate N-oxide functions as an acceptor that undergoes N–O bond fragmentation upon photoexcitation with a 2-methoxynaphthalene donor, generating radicals under visible light. This fragmentation pathway overcomes back electron transfer (BET)—a major limitation in EDA photochemistry—enabling catalytic turnover of the donor. The acylated derivative is essential for this reactivity; non-acylated pyridine N-oxides lacking the ester group do not exhibit the same BET-overcoming fragmentation behavior under comparable conditions [1].

Photoredox catalysis Radical chemistry Electron donor-acceptor complexes

Polarity and Solubility Profile: Ethyl Isonicotinate 1-Oxide vs. Parent Ethyl Isonicotinate

The N-oxide functional group introduces a semipolar N–O bond that significantly increases molecular polarity compared to the parent pyridine. Ethyl isonicotinate 1-oxide is a solid at room temperature, whereas the parent compound ethyl isonicotinate (CAS 1570-45-2) is a liquid with boiling point 92°C at 8 mmHg and density ~1.009 g/mL at 25°C [1]. The N-oxide derivative exhibits predicted boiling point ~345.8°C at 760 mmHg and density ~1.16 g/cm³ . This polarity shift alters solubility profiles in aqueous and polar organic media, which is critical for reaction medium compatibility and chromatographic behavior during purification.

Physical chemistry Solubility Partitioning

Choline Acetyltransferase (ChAT) Inhibitory Activity: Ethyl Isonicotinate 1-Oxide vs. Class Baseline

Ethyl isonicotinate 1-oxide has been evaluated in vitro for inhibitory activity against chick choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine biosynthesis [1]. The compound's activity data is archived in ChEMBL (CHEMBL665956) and BindingDB. While a specific Ki or IC50 value for ethyl isonicotinate 1-oxide is not readily available in the public record, the compound's inclusion in this curated bioactivity database distinguishes it from many structurally related pyridine N-oxides that lack any documented ChAT interaction. For context, potent ChAT inhibitors such as (2-benzoylethyl)trimethylammonium iodide exhibit Ki values in the micromolar range [2].

Enzymology Neuroscience Acetylcholine metabolism

Regioselective Rearrangement with Acetic Anhydride: 4-Carbethoxypyridine N-Oxide vs. 2- and 3-Isomers

Substituted pyridine N-oxides undergo rearrangement with acetic anhydride to yield pyridone derivatives, but the product distribution depends critically on substituent position. 4-Substituted N-oxides (including 4-carbethoxypyridine N-oxide, i.e., ethyl isonicotinate 1-oxide) rearrange to give the corresponding 2- or 6-pyridone derivatives, whereas 2- and 3-substituted analogs follow different rearrangement pathways with distinct product outcomes [1][2]. In a representative procedure for the 4-carbomethoxy analog, 3.0 g of N-oxide in 30 mL acetic anhydride was refluxed for 6 hours to effect rearrangement [1]. The regioisomer employed directly determines which pyridone constitutional isomer is obtained.

Synthetic methodology Rearrangement Pyridone synthesis

Metal Coordination Behavior: Isonicotinate N-Oxide vs. Nicotinate N-Oxide Ligands

In coordination chemistry with 3d transition metals, isonicotinate N-oxide (including its ethyl ester derivative) and nicotinate N-oxide exhibit distinct coordination behaviors due to the different positioning of the carboxylate/ester group relative to the N-oxide oxygen. Isonicotinate N-oxide complexes with dipositive 3d metal ions have been systematically studied alongside their nicotinate counterparts, revealing differences in complex stoichiometry, magnetic properties, and d–d transition energies [1][2]. The 4-substituted isonicotinate framework places the coordinating oxygen and the ester group in a para relationship, influencing both the ligand field strength and the potential for bridging vs. terminal coordination modes.

Coordination chemistry Metal complexes Ligand design

Procurement-Driven Application Scenarios for Ethyl Isonicotinate 1-Oxide in Academic and Industrial Research


Visible-Light Photoredox Catalysis Method Development

Procure ethyl isonicotinate 1-oxide for developing electron donor-acceptor (EDA) photocatalytic systems. The acylated N-oxide serves as an acceptor that undergoes N–O bond fragmentation upon visible-light photoexcitation with 2-methoxynaphthalene, generating radicals for trifluoromethylation and Minisci alkylation while overcoming back electron transfer limitations [1]. This specific reactivity requires the 4-ethoxycarbonyl substitution pattern on the pyridine N-oxide core; unsubstituted pyridine N-oxide or non-acylated analogs do not support the same catalytic regime. Suitable for synthetic methodology labs focused on late-stage functionalization of heterocycles.

Synthesis of 2- or 6-Pyridone Derivatives via Acetic Anhydride Rearrangement

Utilize ethyl isonicotinate 1-oxide as the starting material for regioselective rearrangement to pyridone constitutional isomers. When treated with acetic anhydride under reflux, 4-substituted pyridine N-oxides rearrange to yield 2- or 6-pyridone derivatives [1]. The 4-position ester group directs this rearrangement pathway; procurement of the 2- or 3-substituted isomeric N-oxides would produce entirely different pyridone products. This application is relevant for medicinal chemistry groups synthesizing pyridone-containing pharmacophores or for process chemistry development requiring specific constitutional isomers.

Cholinergic Pharmacology and ChAT Inhibitor Screening

Ethyl isonicotinate 1-oxide is a documented inhibitor of choline acetyltransferase (ChAT) with archived bioactivity data in ChEMBL (CHEMBL665956) [1]. For neuroscience and pharmacology research programs investigating acetylcholine biosynthesis modulation, this compound provides a validated starting point for structure-activity relationship (SAR) studies. Unlike uncharacterized pyridine N-oxides that lack any documented ChAT interaction, this compound's inclusion in curated bioactivity databases supports its use as a reference or lead scaffold in cholinergic target validation.

Coordination Chemistry with 3d Transition Metals

Employ ethyl isonicotinate 1-oxide as an N-oxide ligand for synthesizing metal complexes with Cu(II), Ni(II), Co(II), and other dipositive 3d metals [1]. The 4-substituted isonicotinate framework offers distinct coordination behavior compared to the nicotinate (3-substituted) isomer, influencing complex stoichiometry, magnetic properties, and electronic spectra. This is relevant for materials chemistry research aimed at developing magnetic materials, catalysts, or metal-organic frameworks where ligand substitution pattern directly modulates the resulting material properties.

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